Cas no 2137570-03-5 (ethyl 3-{1,1-dioxo-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazin-5-yl}-3-oxopropanoate)
![ethyl 3-{1,1-dioxo-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazin-5-yl}-3-oxopropanoate structure](https://www.kuujia.com/scimg/cas/2137570-03-5x500.png)
ethyl 3-{1,1-dioxo-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazin-5-yl}-3-oxopropanoate Chemical and Physical Properties
Names and Identifiers
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- EN300-740750
- 2137570-03-5
- ethyl 3-{1,1-dioxo-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazin-5-yl}-3-oxopropanoate
-
- Inchi: 1S/C10H17N3O5S/c1-2-18-10(15)5-9(14)12-3-4-13-8(7-12)6-11-19(13,16)17/h8,11H,2-7H2,1H3
- InChI Key: NCIXVNOJOHQWEG-UHFFFAOYSA-N
- SMILES: S1(NCC2CN(C(CC(=O)OCC)=O)CCN12)(=O)=O
Computed Properties
- Exact Mass: 291.08889182g/mol
- Monoisotopic Mass: 291.08889182g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 472
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.3
- Topological Polar Surface Area: 104Ų
ethyl 3-{1,1-dioxo-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazin-5-yl}-3-oxopropanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-740750-1.0g |
ethyl 3-{1,1-dioxo-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazin-5-yl}-3-oxopropanoate |
2137570-03-5 | 1g |
$0.0 | 2023-06-06 |
ethyl 3-{1,1-dioxo-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazin-5-yl}-3-oxopropanoate Related Literature
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Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
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Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
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Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
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Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
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Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
Additional information on ethyl 3-{1,1-dioxo-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazin-5-yl}-3-oxopropanoate
Introduction to Ethyl 3-{1,1-dioxo-hexahydro-2H-1λ6-[1,2,5]thiadiazolo[2,3-a]piperazin-5-yl}-3-oxopropanoate (CAS No. 2137570-03-5)
Ethyl 3-{1,1-dioxo-hexahydro-2H-1λ6-[1,2,5]thiadiazolo[2,3-a]piperazin-5-yl}-3-oxopropanoate (CAS No. 2137570-03-5) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of heterocyclic compounds and is characterized by its unique structural features, including a thiadiazole ring and a piperazine moiety. These structural elements contribute to its potential therapeutic applications and biological activities.
The thiadiazole ring is a five-membered heterocyclic compound containing two nitrogen atoms and one sulfur atom. It is known for its broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of this ring in the structure of ethyl 3-{1,1-dioxo-hexahydro-2H-1λ6-[1,2,5]thiadiazolo[2,3-a]piperazin-5-yl}-3-oxopropanoate suggests that it may exhibit similar biological activities.
The piperazine moiety is a six-membered heterocyclic amine with two nitrogen atoms. It is widely used in the synthesis of pharmaceuticals due to its ability to enhance the solubility and bioavailability of compounds. The combination of the thiadiazole ring and the piperazine moiety in ethyl 3-{1,1-dioxo-hexahydro-2H-1λ6-[1,2,5]thiadiazolo[2,3-a]piperazin-5-yl}-3-oxopropanoate provides a unique scaffold that can be exploited for the development of novel therapeutic agents.
Recent studies have highlighted the potential of ethyl 3-{1,1-dioxo-hexahydro-2H-1λ6-[1,2,5]thiadiazolo[2,3-a]piperazin-5-yl}-3-oxopropanoate in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antitumor activity against several cancer cell lines. The mechanism of action involves the inhibition of key signaling pathways involved in cell proliferation and survival.
In addition to its antitumor properties, ethyl 3-{1,1-dioxo-hexahydro-2H-1λ6-[1,2,5]thiadiazolo[2,3-a]piperazin-5-yl}-3-oxopropanoate has also been investigated for its potential as an antiviral agent. Studies have demonstrated that it can effectively inhibit the replication of certain viruses by interfering with viral entry or replication processes. This makes it a promising candidate for the development of antiviral drugs.
The synthesis of ethyl 3-{1,1-dioxo-hexahydro-2H-1λ6-[1,2,5]thiadiazolo[2,3-a]piperazin-5-yl}-3-oxopropanoate involves multiple steps and requires careful control of reaction conditions to ensure high yield and purity. The synthetic route typically starts with the formation of the thiadiazole ring followed by the introduction of the piperazine moiety. Advanced synthetic techniques such as microwave-assisted synthesis and catalytic methods have been employed to optimize the synthesis process.
The physicochemical properties of ethyl 3-{1,1-dioxo-hexahydro-2H-1λ6-[1,2,5]thiadiazolo[2,3-a]piperazin-5-yl}-3-oxopropanoate have been extensively studied to understand its behavior in different environments. It has been found to have good solubility in polar solvents and moderate solubility in non-polar solvents. This property is crucial for its formulation into various dosage forms such as tablets, capsules, and injectable solutions.
Clinical trials are currently underway to evaluate the safety and efficacy of ethyl 3-{1,1-dioxo-hexahydro-2H-1λ6-[1,2,5]thiadiazolo[2,3-a]piperazin-5-yl}-3-oxopropanoate in human subjects. Preliminary results from phase I trials have shown promising outcomes with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for further clinical development.
In conclusion, ethyl 3-{1,1-dioxo-hexahydro-2H-1λ6-[1,2,5]thiadiazolo[2,3-a]piperazin-5-yl}-3-oxypropanoate (CAS No. 2137570-03-5) is a promising compound with potential applications in cancer therapy and antiviral treatment. Its unique structural features and favorable physicochemical properties make it an attractive candidate for further research and development in the pharmaceutical industry.
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